molecular formula C12H24O B1625661 (4-Pentylcyclohexyl)methanol CAS No. 71458-08-7

(4-Pentylcyclohexyl)methanol

Cat. No. B1625661
CAS RN: 71458-08-7
M. Wt: 184.32 g/mol
InChI Key: RAOQLAYIDNKQHG-UHFFFAOYSA-N
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Description

(4-Pentylcyclohexyl)methanol is a chemical compound with the molecular formula C12H24O . It contains a total of 37 atoms, including 24 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom . The molecule has 13 non-Hydrogen bonds, 5 rotatable bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Molecular Structure Analysis

The 3D chemical structure image of (4-pentylcyclohexyl)methanol is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The radius of the spheres is therefore smaller than the rod lengths in order to provide a clearer view of the atoms and bonds throughout the chemical structure model of (4-pentylcyclohexyl)methanol .

Scientific Research Applications

Methanol as a Hydrogen Donor in Homogeneously Catalysed Reactions

Methanol, including derivatives like (4-Pentylcyclohexyl)methanol, can act as a hydrogen donor in reactions catalyzed by various metal complexes. This is particularly evident in the reduction of ketones to alcohols, where methanol is oxidized to methyl formate, with some carbon dioxide also formed. Such reactions have been observed with high activity in systems like t-phosphine-ruthenium-chloride (Smith & Maitlis, 1985).

Methanol in Gasoline Production and Tracer Studies

Methanol and its derivatives find application in gasoline production. Tracer studies using methanol/higher alcohol mixtures over ZSM-5 catalysts show complete equilibration of the carbons of labeled and unlabeled alcohols. Methanol is a dominant source of methane and C2 products in these conversions (Tau et al., 1990).

Methanol in Bioproduction of Chemicals

Methanol, including its derivatives, can be used in bioproduction. An engineered Escherichia coli strain utilizing methanol showed the potential for methanol-dependent growth and production of chemicals like ethanol or 1-butanol (Chen et al., 2018).

Methanol in Chemical Synthesis and Energy Technologies

Methanol serves as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. It finds applications in N-methylation of amines and transfer hydrogenation of nitroarenes using cost-effective catalysts (Sarki et al., 2021).

Methanol in Catalytic C–C Coupling

Methanol is used in direct C–C coupling with allenes to produce higher alcohols. This process, utilizing homogeneous iridium catalysts, represents a novel application of methanol in hydrohydroxymethylation (Moran et al., 2011).

Methanol in Electro-catalyzing Methanol Oxidation

Methanol plays a role in electro-catalyzing its own oxidation reaction, important for green fuel cells. Research has shown that different palladic precursors can significantly affect the catalytic performance of Pd deposits toward methanol oxidation reaction (MOR) (Niu et al., 2016).

Methanol in Aromatic Production from Hydrocarbons

Methanol mixed with C5–C6 hydrocarbons can be converted into aromatics in a two-stage fluidized bed reactor. This demonstrates methanol's role in the transformation of hydrocarbons into valuable aromatic compounds (Su et al., 2016).

Methanol in UV Actinometry

Methanol is used in photolysis studies, particularly in measuring the yield of *OH radicals produced in the photolysis of H2O2 in aqueous solutions. It's suitable for polychromatic UV actinometry in various commercial UV photoreactors (Goldstein et al., 2007).

Methanol in Studying Lipid Dynamics

Methanol affects lipid dynamics in biological and synthetic membranes, an important consideration in transmembrane protein/peptide studies. It influences lipid transfer and flip-flop kinetics, highlighting its role in membrane studies (Nguyen et al., 2019).

Methanol in Reduction of Alkylcyclohexylcarboxylic Acid

Derivatives like 4-trans-alkylcyclohexyl methanol, obtained by reducing alkylcyclohexylcarboxylic acid, are important in liquid crystal production. They show the versatility of methanol derivatives in material science (Dong, 2007).

properties

IUPAC Name

(4-pentylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOQLAYIDNKQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543503
Record name (4-Pentylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Pentylcyclohexyl)methanol

CAS RN

71458-08-7
Record name (4-Pentylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a slurry of lithium aluminum hydride (2 equi.) in diethyl ether (4 mL/mmole), a solution of commercially available 4-pentylcyclohexanecarboxylic acid (20) (1 equi.) in diethyl ether (3 ml/mmole) was added at ice temperature over a period of 20 min. The reaction mixture was stirred at room temperature for 24 h, cooled to ice temperature, quenched slowly with water (1 mL/g LAH), 15% aqueous sodium hydroxide (1 mL/g LAH), and water (3 mL/g LAH) consecutively. MgSO4 (5 g/100 mL reaction solution) was added to the reaction mixture, stirred for 30 min, filtered through celite, and concentrated in vacuo to give (4-pentyl-cyclohexyl)-methanol (21) a colorless oil (95%).
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Synthesis routes and methods II

Procedure details

To a dispersion of 1.75 g of aluminum lithium hydride in 40 ml of dry ether, a solution of 10 g of 4-n-pentylcyclohexanecarbonyl chloride in 12 ml of ether was added dropwise below 5° C., followed by stirring overnight at room temperature. After the reaction, the reaction mixture was acidified with 5%-hydrochloric acid aqueous solution until a pH value of 1 were shown and was subjected to extraction with ether. The organic layer was washed successively with water, 5%-sodium hydroxide, and water, followed by drying with anhydrous magnesium sulfate. The resultant organic layer was subjected to filtration, followed by distilling-off of the solvent to obtain 8.2 g of 4-n-pentylcyclohexylmethanol.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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